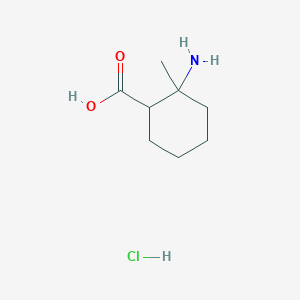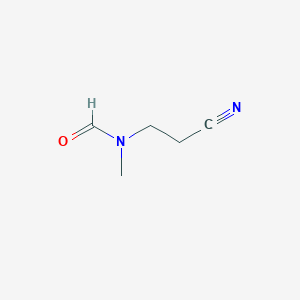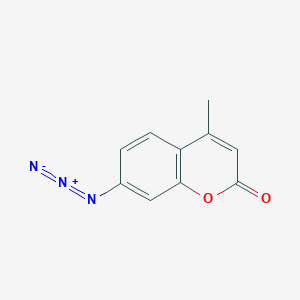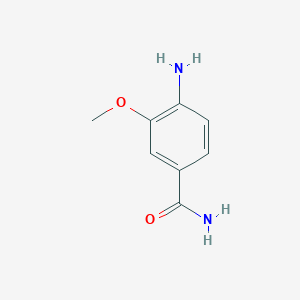
8-Bromoquinolin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromoquinolin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H9BrCl2N2 and a molecular weight of 295.99 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-3-amine dihydrochloride typically involves the bromination of quinoline derivatives. One common method includes the bromination of 8-hydroxyquinoline with N-bromosuccinimide in chloroform, followed by further reactions to introduce the amine group . The reaction conditions often involve the use of solvents like tetrahydrofuran and water, and reagents such as sodium nitrite and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromoquinolin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
8-Bromoquinolin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-Bromoquinolin-3-amine dihydrochloride involves its interaction with various molecular targets. It can act as a chelating agent, binding to metal ions and disrupting their biological functions . This property makes it useful in medicinal chemistry for targeting metal-dependent enzymes and pathways.
Comparación Con Compuestos Similares
- 3-Amino-8-bromoquinoline dihydrochloride
- 2-Amino-6-bromoquinoline hydrochloride
- 4-Amino-7-bromoquinoline
- 6-Amino-5-bromoquinoline
Comparison: Compared to these similar compounds, 8-Bromoquinolin-3-amine dihydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its bromine and amine groups provide distinct sites for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
8-bromoquinolin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2.2ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;;/h1-5H,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQILHUWBUMKED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Br)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694340 |
Source


|
| Record name | 8-Bromoquinolin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266226-20-3 |
Source


|
| Record name | 8-Bromoquinolin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate](/img/structure/B1373324.png)
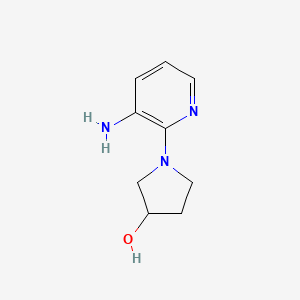
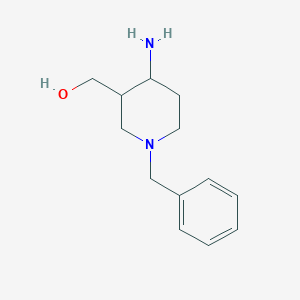
![3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1373329.png)
![2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373330.png)

![benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B1373333.png)
